6-[4-bromo-5-(propan-2-yl)-1H-pyrazol-3-yl]-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
6-(4-BROMO-3-ISOPROPYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound. Compounds of this nature are often studied for their potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes a pyrazole ring, a pyrazine ring, and a triazolothiadiazole moiety, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-BROMO-3-ISOPROPYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Ring: Starting from a suitable precursor, the pyrazole ring can be synthesized through cyclization reactions.
Introduction of the Bromo and Isopropyl Groups: These groups can be introduced via halogenation and alkylation reactions.
Formation of the Pyrazine Ring: This can be achieved through condensation reactions.
Construction of the Triazolothiadiazole Moiety: This step involves the cyclization of appropriate intermediates under specific conditions, often using reagents like hydrazine and sulfur.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering its electronic properties.
Reduction: Reduction reactions could modify the functional groups, impacting the compound’s reactivity.
Substitution: Various substitution reactions can occur, particularly at the bromo and pyrazine sites.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Including nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more highly oxidized derivative, while substitution could result in a variety of functionalized analogs.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions.
Organic Synthesis: It could be used as a building block for more complex molecules.
Biology
Drug Development:
Biological Probes: Use in studying biological pathways and mechanisms.
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Industry
Materials Science: Possible applications in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 6-(4-BROMO-3-ISOPROPYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-BROMO-3-ISOPROPYL-1H-PYRAZOL-5-YL)-3-(2-PYRIDINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
- 6-(4-CHLORO-3-ISOPROPYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE
Uniqueness
The unique combination of the bromo, isopropyl, pyrazole, pyrazine, and triazolothiadiazole moieties in 6-(4-BROMO-3-ISOPROPYL-1H-PYRAZOL-5-YL)-3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C13H11BrN8S |
---|---|
Molecular Weight |
391.25 g/mol |
IUPAC Name |
6-(4-bromo-5-propan-2-yl-1H-pyrazol-3-yl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C13H11BrN8S/c1-6(2)9-8(14)10(18-17-9)12-21-22-11(19-20-13(22)23-12)7-5-15-3-4-16-7/h3-6H,1-2H3,(H,17,18) |
InChI Key |
WXDCKQGTTMLYIF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NN1)C2=NN3C(=NN=C3S2)C4=NC=CN=C4)Br |
Origin of Product |
United States |
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